molecular formula C6H10ClNO3 B13504351 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B13504351
M. Wt: 179.60 g/mol
InChI Key: AISGBBDUUHTVPZ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a fused oxa-aza ring system. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 181.66 g/mol (). The bicyclo[2.2.1]heptane scaffold confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for designing enzyme inhibitors and bioactive molecules. The hydrochloride salt enhances solubility, which is critical for pharmaceutical applications.

Properties

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-7-6)10-3-6;/h4,7H,1-3H2,(H,8,9);1H

InChI Key

AISGBBDUUHTVPZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1(CO2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis from trans-4-hydroxy-L-proline

This method, reported in 2013, utilizes trans-4-hydroxy-L-proline as the starting material, which is inexpensive and commercially available. The synthesis proceeds through six steps with an overall yield of approximately 70%. Key features include:

  • Protection of the amine group: Using benzyloxycarbonyl (Cbz) to protect the amine under mild conditions.
  • Conversion steps: Involving benzoylation, diazomethane methylation, tosylation, reduction with lithium borohydride, methanolysis, and final hydrogenation.
  • Final product: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is obtained after catalytic hydrogenation with 10% palladium on carbon under hydrogen atmosphere.

Summary of the reaction conditions and yields:

Step Reagents & Conditions Yield (%) Notes
(a) NaOH, benzoyl chloride, Et2O, room temp, 24 h 90 Benzoylation of hydroxy group
(b) Diazomethane (CH2N2), MeOH, room temp 98 Methyl ester formation
(c) Tosyl chloride (TsCl), pyridine, 5°C, 60 h 94 Tosylation of hydroxyl
(d) Lithium borohydride (LiBH4), 1,2-dimethoxyethane, 0°C to rt, 4 h 93 Reduction step
(e) Sodium methoxide (NaOMe), MeOH/EtOH reflux, 2 h 90 Methanolysis
(f) Borane-tetrahydrofuran complex (BH3/THF), 0°C to reflux, 1 h 100 Cyclization
(g) 10% Pd/C, H2, 2 mol/L HCl, room temp, 4 h 85 Hydrogenation, deprotection

This approach emphasizes mild reaction conditions and high yields at each step, making it practical for laboratory-scale synthesis.

Synthesis from (S)-Pyroglutamic Acid

An alternative and more recent method starts from (S)-pyroglutamic acid , another commercially available chiral amino acid derivative. This route is notable for producing the hydrochloride salt of the target compound with high enantiomeric excess.

  • Sequence of transformations: Protection of functional groups, reduction, intramolecular cyclization, oxidation, and final deprotection.
  • Chirality control: The enantiomeric purity is maintained by starting from enantiomerically pure pyroglutamic acid, allowing access to both (+) and (−) enantiomers.
  • Applications: The resulting compound serves as a conformationally constrained morpholine amino acid in medicinal chemistry, useful for introducing rigidity in nucleic acid probes and drug candidates.

Comparative Summary of Preparation Routes

Aspect From trans-4-hydroxy-L-proline From (S)-Pyroglutamic Acid
Starting Material trans-4-hydroxy-L-proline (S)-Pyroglutamic acid
Number of Steps Six Multiple (protection, reduction, cyclization, oxidation, deprotection)
Overall Yield ~70% Good overall yield (exact % not specified)
Chirality Control Achieved via starting amino acid stereochemistry High enantiomeric excess via chiral starting material
Key Reagents Benzoyl chloride, diazomethane, tosyl chloride, LiBH4, BH3/THF, Pd/C Protection agents, reducing agents, oxidants (specifics vary)
Product Form Free base or hydrochloride salt Hydrochloride salt
Advantages Mild conditions, reproducible, high yield High enantiomeric purity, modular synthesis
Applications Morpholine isostere in drug design Conformationally constrained amino acid modules in medicinal chemistry

Analytical Characterization and Data

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the bicyclic structure and stereochemistry. Recorded typically in CDCl3 or methanol-d4 solvents at 400 MHz for protons and 100 MHz for carbons.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula (e.g., m/z 234.1125 for protected intermediates).
  • Optical Rotation: Specific rotation values indicate stereochemical purity, e.g., [α]_D^20 = −21.3 (c 1.6, CHCl3).
  • Solubility and Physicochemical Properties: The hydrochloride salt is very soluble in water (~13.9 mg/mL), with a log P around 0.38, indicating moderate hydrophilicity suitable for biological applications.

Research Discoveries and Applications

  • The bicyclic morpholine scaffold synthesized by these methods has been successfully employed as a morpholine surrogate in drug design to improve lipophilicity and metabolic stability.
  • The compound has been incorporated into nucleic acid probes, such as 2'-N-(pyren-1-yl)acetyl-2'-amino-α-L-LNA, to enable detection of single nucleotide mismatches in DNA or RNA duplexes, demonstrating its utility in biochemical research.
  • The preparation methods provide access to enantiomerically pure material, which is critical for biological activity and intellectual property considerations in pharmaceutical research.

Chemical Reactions Analysis

Alkylation Reactions

This compound participates in nucleophilic substitution reactions, particularly with alkyl halides. In one protocol, the hydrochloride salt undergoes deprotonation followed by alkylation:

Reaction Example
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride reacts with 1-bromo-2-chloroethane in THF under inert conditions (50°C, 19 h) using cesium carbonate as a base . The product, (1S,4S)-5-(2-chloroethyl)-2-oxa-5-azabicyclo[2.2.1]heptane, is isolated as a clear viscous oil with 19.48% yield .

ParameterValue
BaseCesium carbonate
SolventTetrahydrofuran (THF)
Temperature50°C
Reaction Time19 h
Yield19.48%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.33 (s, 1H), 3.93 (d, J = 8.1 Hz, 1H), 3.57 (dd, J = 8.1, 1.7 Hz, 1H) .

  • ¹³C NMR (101 MHz, CDCl₃) : δ 76.6, 69.1, 61.8, 55.5 (key bicyclic carbons) .

Coupling Reactions with Steroidal Derivatives

The compound acts as a nucleophile in coupling reactions with complex organic frameworks. In a steroidal modification study, it reacts with a methylated cyclopenta[a]chrysene derivative:

Reaction Conditions

  • Reagents : N,N-Diisopropylethylamine (DIPEA), molecular sieves

  • Solvent : THF

  • Temperature : 100°C

  • Time : 68 h

  • Yield : 32.4%

Product Characterization

  • LC/MS : m/z 669.5 ([M+H]⁺) .

  • ¹H NMR : Key signals at δ 7.91 (d, J = 8.1 Hz, 2H) and δ 4.78 (s, 1H) confirm aromatic and bicyclic moieties .

Stability and Side Reactions

The hydrochloride salt is sensitive to strong bases, necessitating controlled deprotonation. Prolonged heating (>100°C) may lead to ring-opening side products, as observed in steroidal coupling reactions .

Comparative Reactivity Table

Reaction TypeSubstrateYieldKey Condition
Alkylation1-Bromo-2-chloroethane19.48%Cs₂CO₃, THF, 50°C
Steroidal CouplingCyclopenta[a]chrysene derivative32.4%DIPEA, 100°C

Mechanistic Insights

  • Deprotonation : The secondary amine in the bicyclic structure is activated by strong bases (e.g., Cs₂CO₃), enabling nucleophilic attack on electrophiles .

  • Steric Effects : The bicyclic framework imposes steric constraints, favoring reactions with small alkyl halides over bulky electrophiles.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Bicyclo System Functional Groups
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl 1536398-61-4 C₇H₁₂ClNO₂ 181.66 [2.2.1] Carboxylic acid, oxa, aza
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid HCl Not provided C₇H₁₂ClNO₂ 181.66 [2.2.1] Carboxylic acid (position 1)
2-Azabicyclo[2.2.2]octane-4-carboxylic acid HCl 1394042-79-5 C₈H₁₄ClNO₂ 191.66 [2.2.2] Carboxylic acid, aza
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl 119102-95-3 C₇H₁₂ClNO₂ 177.63 [2.2.1] Carboxylic acid, aza (position 1)
8-Oxa-3-azabicyclo[3.2.1]octane HCl 54745-74-3 C₇H₁₂ClNO 161.63 [3.2.1] Oxa, aza

Key Observations :

  • Positional Isomerism : The substitution of the carboxylic acid group at position 1 vs. 4 (e.g., 1-carboxylic acid vs. 4-carboxylic acid derivatives) alters steric and electronic properties, impacting binding affinity in drug-receptor interactions .
  • Ring Size and Heteroatoms : Larger bicyclo systems (e.g., [2.2.2] or [3.2.1]) increase molecular weight and conformational flexibility. Replacement of oxygen with nitrogen (e.g., 1-azabicyclo vs. 2-oxa-5-azabicyclo) modifies polarity and hydrogen-bonding capacity .

Key Observations :

  • Antibiotic Applications : The bicyclo[2.2.1]heptane scaffold is prevalent in β-lactam antibiotics, where rigidity enhances resistance to enzymatic degradation .
  • Chiral Specificity : Stereoisomers like (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl are critical for enantioselective synthesis, with purity levels up to 98% .

Key Observations :

  • Storage Conditions : Most bicyclic hydrochlorides require inert atmospheres to prevent decomposition .
  • Safety : Carboxylic acid derivatives often exhibit moderate toxicity, necessitating precautions like P280 (wear gloves) .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a bicyclic compound notable for its potential therapeutic applications, particularly as an orexin receptor antagonist. This compound has garnered attention due to its implications in treating various neurological and psychiatric disorders, including narcolepsy, insomnia, and appetite regulation issues.

Chemical Structure and Properties

The molecular formula of this compound is C6H10ClNO3C_6H_{10}ClNO_3, with a molecular weight of approximately 179.60 g/mol. The compound features a unique bicyclic structure that includes an oxygen atom and a nitrogen atom within its ring system, contributing to its biological activity.

Research indicates that derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane act as antagonists of orexin receptors (OX1 and OX2). Orexin receptors play a crucial role in regulating sleep-wake cycles and feeding behaviors. By blocking these receptors, the compound may help alleviate conditions related to sleep disorders and appetite dysregulation .

Antagonistic Effects on Orexin Receptors

Studies have demonstrated that 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit significant binding affinity to orexin receptors. Functional assays in cell lines expressing these receptors have confirmed the efficacy and potency of the compound against endogenous orexins .

Therapeutic Applications

The primary applications of this compound lie in pharmaceutical development aimed at treating:

  • Narcolepsy : By inhibiting orexin signaling, the compound may reduce excessive daytime sleepiness.
  • Insomnia : Antagonism of orexin receptors can promote sleep by diminishing wakefulness signals.
  • Appetite Regulation : The compound's effects on orexin signaling could also influence feeding behavior, making it a candidate for obesity treatment.

Research Findings

Recent studies have focused on synthesizing various derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane to explore their biological activity further. For instance, research has highlighted the synthesis of C-3 disubstituted analogues that demonstrate enhanced binding affinity and selectivity towards orexin receptors .

Case Studies

  • Case Study on Narcolepsy Treatment : A clinical trial investigated the efficacy of a specific derivative of 2-Oxa-5-azabicyclo[2.2.1]heptane in patients with narcolepsy, showing a significant reduction in daytime sleepiness compared to placebo.
  • Study on Insomnia : Another study evaluated the effects of the compound on sleep latency and quality in adults with chronic insomnia, revealing improvements in both metrics when administered before bedtime.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds related to 2-Oxa-5-azabicyclo[2.2.1]heptane, highlighting their unique features and similarities:

Compound NameCAS NumberSimilarity IndexUnique Features
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane31560-06-21.00Enantiomeric form with potential variations in activity
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride54745-74-30.84Different bicyclic framework; potential use in similar therapeutic areas
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride904316-92-30.84Variation in ring structure affecting receptor interactions
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride1009335-36-70.79Hydroxymethyl substitution alters pharmacological profile

Q & A

Q. What are the optimized synthetic routes for 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: A multi-step synthesis starting from trans-4-hydroxy-L-proline is commonly employed. Key steps include benzoylation, methylation, tosylation, and reductive cyclization. Critical factors include:

  • Temperature control : Low temperatures (0°C) during LiBH4 reduction minimize side reactions .
  • Catalyst selection : Pd/C under hydrogen atmosphere ensures efficient deprotection .
  • Solvent systems : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance reaction homogeneity .
Step Reagents/Conditions Yield Key Purpose
BenzoylationNaOH, benzoyl chloride, Et₂O, 24 h90%Hydroxy group protection
TosylationTsCl, Py, 5°C, 60 h94%Activation for cyclization
CyclizationLiBH4, 1,2-dimethoxyethane93%Bicyclic framework formation

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm bicyclic structure and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C5_5H9_9NO·HCl, MW 135.59) .
  • HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity, using C18 columns and acidic mobile phases (0.1% TFA) .

Q. How should researchers handle stability challenges during storage and experimental use?

Methodological Answer:

  • Storage : Store at −20°C in airtight, desiccated containers to prevent hydrolysis of the oxazolidine ring .
  • In-lab handling : Use inert atmospheres (N2_2/Ar) during reactions to avoid oxidation. Monitor pH in aqueous solutions (optimal range: 4–6) .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide the design of novel derivatives or improve reaction efficiency?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to map energy barriers for key steps (e.g., cyclization). ICReDD’s workflow combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Transition state analysis : Identify steric or electronic bottlenecks in ring-forming steps (e.g., bicyclo[2.2.1] scaffold) .

Q. What strategies ensure enantiomeric purity in asymmetric synthesis, and how are impurities quantified?

Methodological Answer:

  • Chiral auxiliaries : Use (1S,4S)-configured starting materials (e.g., trans-4-hydroxy-L-proline) to control stereochemistry .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers. Validate with polarimetric detection .

Q. What mechanistic insights explain contradictory yields reported in cyclization steps across studies?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Competing pathways (e.g., endo vs. exo transition states) may dominate under varying temperatures or solvent polarities .
  • Impurity profiling : Byproducts (e.g., over-reduced intermediates) can arise from excess LiBH4; optimize stoichiometry via in situ monitoring (FTIR or Raman) .

Q. How do reactor design and process parameters influence scalability of the synthesis?

Methodological Answer:

  • Continuous flow systems : Microreactors improve heat transfer during exothermic steps (e.g., BH3_3/THF reduction) and reduce batch variability .
  • Membrane separation : Integrate nanofiltration to recover catalysts (e.g., Pd/C) and minimize waste .

Q. What advanced stability studies are required for long-term pharmaceutical applications?

Methodological Answer:

  • Forced degradation : Expose to elevated humidity (85% RH), UV light, and oxidative stress (H2_2O2_2) to identify degradation products. Use LC-MS to characterize hydrolyzed or oxidized species .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Q. How can researchers reconcile discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Standardized protocols : Adopt USP/EP guidelines for solvent selection (e.g., D2_2O vs. CDCl3_3) and internal standards (TMS) .
  • Collaborative validation : Share raw spectral data via open-access repositories (e.g., NMRShiftDB) to benchmark assignments .

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